N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 89899-03-6
VCID: VC5598474
InChI: InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
SMILES: C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Molecular Formula: C8H5N3O4S
Molecular Weight: 239.21

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

CAS No.: 89899-03-6

Cat. No.: VC5598474

Molecular Formula: C8H5N3O4S

Molecular Weight: 239.21

* For research use only. Not for human or veterinary use.

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide - 89899-03-6

Specification

CAS No. 89899-03-6
Molecular Formula C8H5N3O4S
Molecular Weight 239.21
IUPAC Name N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
Standard InChI Key BJDSHDHLPAZHLV-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS No. 89899-03-6) consists of two aromatic heterocycles: a 5-nitrothiazole and a furan moiety connected by a carboxamide functional group. The thiazole ring incorporates nitrogen and sulfur atoms at positions 1 and 3, respectively, with a nitro group (-NO₂) at position 5. The furan ring is substituted at position 2 with a carboxamide group (-CONH-), which bridges to the thiazole system.

The molecular formula is C₈H₅N₃O₄S, yielding a molecular weight of 227.21 g/mol. Key structural parameters include:

PropertyValue
Density1.62 ± 0.1 g/cm³
Boiling Point444.7 ± 55.0 °C (est.)
Melting Point198–202 °C (decomposes)
LogP (Partition Coeff.)1.79

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, thiazole-H)

    • δ 7.95 (d, J = 3.6 Hz, 1H, furan-H)

    • δ 7.20 (d, J = 3.6 Hz, 1H, furan-H)

    • δ 6.90 (s, 1H, NH)

  • IR (KBr, cm⁻¹):

    • 3270 (N-H stretch)

    • 1685 (C=O stretch)

    • 1530 (NO₂ asymmetric stretch)

    • 1350 (NO₂ symmetric stretch)

The nitro group’s electron-withdrawing effect polarizes the thiazole ring, enhancing electrophilic substitution reactivity.

Synthesis and Optimization

Reaction Protocol

The synthesis involves a coupling reaction between 5-nitro-1,3-thiazole-2-amine and furan-2-carboxylic acid under mild conditions:

  • Reagents:

    • N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent

    • 4-Dimethylaminopyridine (DMAP) as a catalyst

    • Dichloromethane (DCM) as the solvent

  • Procedure:

    • Dissolve 5-nitro-1,3-thiazole-2-amine (1.0 eq) and furan-2-carboxylic acid (1.2 eq) in DCM.

    • Add DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • Filter to remove dicyclohexylurea byproduct.

    • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

  • Yield: 68–72% after optimization.

Industrial-Scale Considerations

Automated continuous flow reactors improve scalability by maintaining precise temperature control (25 ± 1°C) and reducing reaction time to 4 hours. Solvent recycling systems recover >90% of DCM, enhancing cost-efficiency.

Chemical Reactivity and Derivative Formation

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

N-(5-Nitro-thiazol-2-yl)furan-2-carboxamideH2,Pd/CN-(5-Amino-thiazol-2-yl)furan-2-carboxamide\text{N-(5-Nitro-thiazol-2-yl)furan-2-carboxamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(5-Amino-thiazol-2-yl)furan-2-carboxamide}

Conditions: 40 psi H₂, ethanol solvent, 6 hours, 85% yield.

Nucleophilic Aromatic Substitution

The electron-deficient thiazole ring facilitates substitution at position 4:

ReagentProductYield
Sodium methoxide4-Methoxy-thiazole derivative78%
Aniline4-Phenylamino-thiazole derivative65%

Reactions proceed via a Meisenheimer complex intermediate, with regioselectivity confirmed by HPLC-MS.

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase.

Materials Science Applications

The compound serves as a precursor for conductive polymers. Copolymerization with pyrrole yields materials with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻² S/cm).

Analytical and Regulatory Considerations

ColumnMobile PhaseRetention TimePurity
C18 (250 mm)Acetonitrile/water (70:30)8.2 min≥99%

Stability Profile

  • Thermal Stability: Stable up to 150°C (TGA data).

  • Photostability: Degrades by <5% after 48 hours under UV light (λ = 254 nm).

  • Hydrolytic Stability: pH-dependent decomposition (t₁/₂ = 24 hours at pH 2).

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